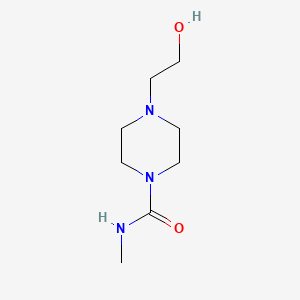![molecular formula C8H15NO6 B583412 N-Acetyl-D-[2-<sup>13</sup>C]glucosamin CAS No. 478529-39-4](/img/structure/B583412.png)
N-Acetyl-D-[2-13C]glucosamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-D-[2-13C]glucosamine: is a labeled derivative of N-acetyl-D-glucosamine, where the carbon at the second position is replaced with the isotope carbon-13. This compound is a monosaccharide derivative of glucose and is a significant component of various biological structures, including bacterial cell walls and the extracellular matrix of animal tissues. It plays a crucial role in various biological processes and is widely used in scientific research for studying metabolic pathways and molecular interactions.
Wissenschaftliche Forschungsanwendungen
N-acetyl-D-[2-13C]glucosamine has numerous applications in scientific research:
Metabolic Studies: It is used to trace metabolic pathways involving glucosamine and its derivatives.
Structural Biology: The compound is used in NMR spectroscopy and mass spectrometry to study the structure and interactions of glycoproteins and glycolipids.
Medical Research: It is used to investigate the role of glucosamine derivatives in diseases such as osteoarthritis and inflammatory bowel disease.
Industrial Applications: The compound is used in the production of biocompatible materials and as a precursor for the synthesis of other bioactive molecules.
Wirkmechanismus
Target of Action
N-acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar moiety that is essential for protein glycosylation, glycolipid, GPI-anchor protein, and cell wall components . It is involved in glycoprotein metabolism, where glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue .
Mode of Action
The mechanism of action of GlcNAc in relieving arthritic pain and in the repair of cartilage is a matter of speculation . Biochemically, GlcNAc is involved in glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue . These proteoglycans are polyanionic substances of high-molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone . These polysaccharides make up to 95% of the proteoglycan structure . The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage .
Biochemical Pathways
GlcNAc is synthesized through the hexosamine biosynthesis pathway (HBP), which is highly conserved across organisms . The HBP is composed of four biochemical reactions and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content . As HBP utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP, endogenous nutrient/energy metabolites may be integrated to better suit internal growth and development, and external environmental stimuli .
Pharmacokinetics
It is known that glcnac is a component of various structural polymers, such as chitin, chitosan, and peptidoglycans . Therefore, it can be inferred that its absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by these factors.
Result of Action
The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage . GAG chains are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties . It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers .
Action Environment
The action of GlcNAc can be influenced by various environmental factors. For instance, the pH and temperature conditions can affect the stability and efficacy of GlcNAc . Moreover, the presence of other molecules in the environment, such as lipopolysaccharides (LPS), can also influence the action of GlcNAc .
Biochemische Analyse
Biochemical Properties
N-acetyl-D-[2-13C]glucosamine plays a significant role in biochemical reactions. It interacts with several SARS-CoV-2 proteins that are responsible for its pathogenicity . These proteins include the SARS-CoV-2 spike receptor-binding domain, RNA-binding domain of nucleocapsid phosphoprotein, refusion SARS-CoV-2 S ectodomain trimer, and main protease 3clpro .
Cellular Effects
The effects of N-acetyl-D-[2-13C]glucosamine on various types of cells and cellular processes are profound. It influences cell function by binding with SARS-CoV-2 proteins, thereby potentially inhibiting the virus’s infection and evading the immune system .
Molecular Mechanism
N-acetyl-D-[2-13C]glucosamine exerts its effects at the molecular level through binding interactions with biomolecules. It can bind with SARS-CoV-2 proteins, which play an important role in the virus’s infection . This interaction potentially induces an immune response against the virus .
Temporal Effects in Laboratory Settings
It has been shown to have a strong protein-ligand interaction with selected proteins .
Metabolic Pathways
N-acetyl-D-[2-13C]glucosamine is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-acetyl-D-[2-13C]glucosamine typically involves the acetylation of D-[2-13C]glucosamine. The process can be summarized as follows:
Starting Material: D-[2-13C]glucosamine is synthesized from glucose labeled with carbon-13 at the second position.
Acetylation: The D-[2-13C]glucosamine undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction is typically carried out at room temperature, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of N-acetyl-D-glucosamine, including its labeled derivatives, often involves the hydrolysis of chitin, a polymer found in the exoskeletons of crustaceans and insects . The process includes:
Extraction: Chitin is extracted from crustacean shells using acid and alkaline treatments.
Hydrolysis: The extracted chitin is hydrolyzed using concentrated hydrochloric acid to produce glucosamine.
Acetylation: The glucosamine is then acetylated to form N-acetyl-D-glucosamine. For the labeled compound, D-[2-13C]glucosamine is used as the starting material.
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-D-[2-13C]glucosamine undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to produce D-[2-13C]glucosamine and acetic acid.
Deacetylation: The compound can be deacetylated to yield D-[2-13C]glucosamine.
Oxidation: It can be oxidized to form N-acetyl-D-glucosaminic acid under specific conditions.
Common Reagents and Conditions
Hydrolysis: Concentrated hydrochloric acid is commonly used for hydrolysis reactions.
Deacetylation: Enzymes such as N-acetylglucosamine deacetylase or chemical agents like sodium hydroxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are used for oxidation reactions.
Major Products
Hydrolysis: D-[2-13C]glucosamine and acetic acid.
Deacetylation: D-[2-13C]glucosamine.
Oxidation: N-acetyl-D-glucosaminic acid.
Vergleich Mit ähnlichen Verbindungen
N-acetyl-D-[2-13C]glucosamine is similar to other glucosamine derivatives but has unique features due to the carbon-13 labeling:
N-acetyl-D-glucosamine: The non-labeled version is widely used in similar applications but lacks the isotopic labeling for tracing studies.
D-glucosamine: This compound lacks the acetyl group and is used primarily in the synthesis of glycosaminoglycans.
N-acetyl-D-mannosamine: Another derivative used in the synthesis of sialic acids, which are important for cell-cell interactions.
The carbon-13 labeling in N-acetyl-D-[2-13C]glucosamine makes it particularly valuable for detailed metabolic and structural studies, providing insights that non-labeled compounds cannot offer.
Eigenschaften
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(313C)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-WTUNQFMISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
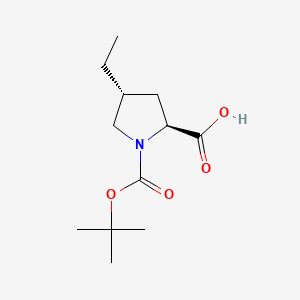
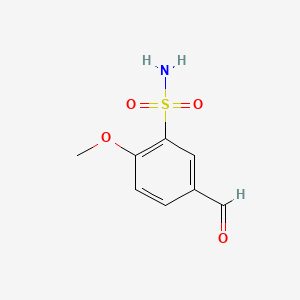

![N,N-Dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-2-YL)methanamine](/img/structure/B583333.png)
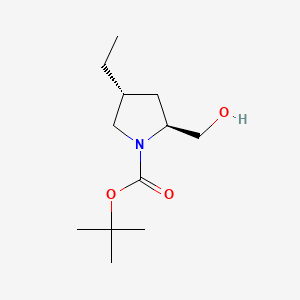
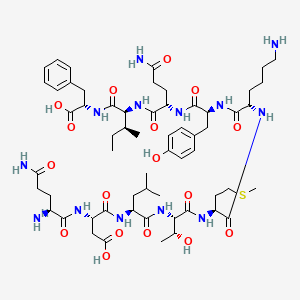
![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)
acetyl chloride](/img/structure/B583341.png)
